Kadsurin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Anti-inflammatory and Immunomodulatory Effects

Studies have shown that Kadsurin A exhibits anti-inflammatory properties in various cell lines. For instance, one study demonstrated its ability to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages []. Additionally, Kadsurin A has been shown to modulate the immune response, suggesting its potential role in regulating immune disorders.

Kadsurin A is a natural product classified as a lignan, which belongs to a larger group of compounds known for their phenolic structures. It is primarily extracted from the stems of Kadsura heteroclita, a member of the Schizandraceae family. This compound has garnered attention due to its unique structure and promising pharmacological properties.

Kadsurin A exhibits a range of biological activities that make it particularly interesting for pharmaceutical research:

- Antioxidant Activity: Studies indicate that Kadsurin A significantly reduces lipid peroxidation, suggesting its potential as an antioxidant agent .

- Anti-inflammatory Properties: The compound has shown effectiveness in reducing inflammation markers, which could be beneficial in treating various inflammatory diseases.

- Antitumor Effects: Preliminary studies suggest that Kadsurin A may inhibit tumor cell proliferation, indicating potential applications in cancer therapy.

The synthesis of Kadsurin A can be approached through several methods:

- Natural Extraction: The most common method involves extracting Kadsurin A from Kadsura heteroclita using solvents like ethanol or methanol .

- Total Synthesis: Chemists have developed synthetic routes to produce Kadsurin A in the laboratory. These often involve complex multi-step processes that utilize reactions such as the Diels-Alder reaction and various functional group transformations .

- Semi-synthesis: This method combines natural extraction with synthetic modifications to enhance yield and purity.

Kadsurin A's unique properties lend it to various applications:

- Pharmaceutical Development: Due to its antioxidant and anti-inflammatory properties, Kadsurin A is being explored for use in drug formulations targeting oxidative stress-related diseases.

- Cosmetic Industry: Its antioxidant capabilities make it an attractive ingredient in skincare products aimed at reducing skin aging.

- Nutraceuticals: The compound is also being considered for inclusion in dietary supplements due to its health benefits.

Research into the interactions of Kadsurin A with other compounds is ongoing. Some key findings include:

- Synergistic Effects: Studies suggest that Kadsurin A may enhance the efficacy of other therapeutic agents when used in combination, particularly in anti-inflammatory treatments.

- Mechanistic Insights: Investigations into how Kadsurin A interacts at the cellular level are revealing pathways through which it exerts its biological effects.

Several compounds share structural or functional similarities with Kadsurin A. Here’s a comparison highlighting its uniqueness:

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Schizandrin | Schisandra chinensis | Antioxidant, anti-inflammatory | Broader range of biological activities |

| Podophyllotoxin | Podophyllum peltatum | Antitumor | Stronger cytotoxic effects |

| Lignans (general) | Various plants | Antioxidant, anticancer | Diverse structures and functions |

Kadsurin A stands out due to its specific extraction source and unique combination of antioxidant and anti-inflammatory properties, making it a subject of ongoing research in medicinal chemistry.

Ethnobotanical Significance

Plants from the Kadsura genus (Schisandraceae family) have been integral to traditional Chinese medicine (TCM) for centuries. Kadsura coccinea, in particular, is used to treat rheumatoid arthritis, gastrointestinal disorders, and gynecological issues. The roots and stems are processed into extracts, while the fruits are consumed raw or cooked. These practices are rooted in folk remedies, with modern research validating their bioactive potential.

Traditional Efficacy in TCM

In TCM, Kadsura species are classified as “activating blood and dissolving stasis” agents, attributed to their lignan and triterpenoid content. For example:

Distribution and Taxonomic Specificity in Kadsura Species

Kadsurin A exhibits restricted distribution across the Kadsura genus, with confirmed identification in Kadsura longipedunculata roots and stems [3] [5]. This species, native to southern China, demonstrates elevated lignan concentrations in root tissues compared to aerial parts, suggesting tissue-specific accumulation mechanisms [6]. While metabolomic surveys of Kadsura coccinea and Kadsura heteroclita have detected structurally analogous lignans, direct evidence of Kadsurin A in these species remains unverified [4] [6].

Table 1: Documented Occurrence of Kadsurin A in Kadsura Species

| Species | Plant Part | Concentration Range | Reference |

|---|---|---|---|

| K. longipedunculata | Roots, Stems | 0.12–0.34 mg/g DW | [3] [5] |

The compound’s absence in phylogenetically related genera like Schisandra highlights its potential as a chemotaxonomic marker for Kadsura identification [1]. Recent phylogenetic analyses reveal that Kadsurin A-producing species cluster within the Kadsura subgenus Kadsura, particularly in sections native to East Asian forests [1] [3].

Structural Classification and Functional Analogues

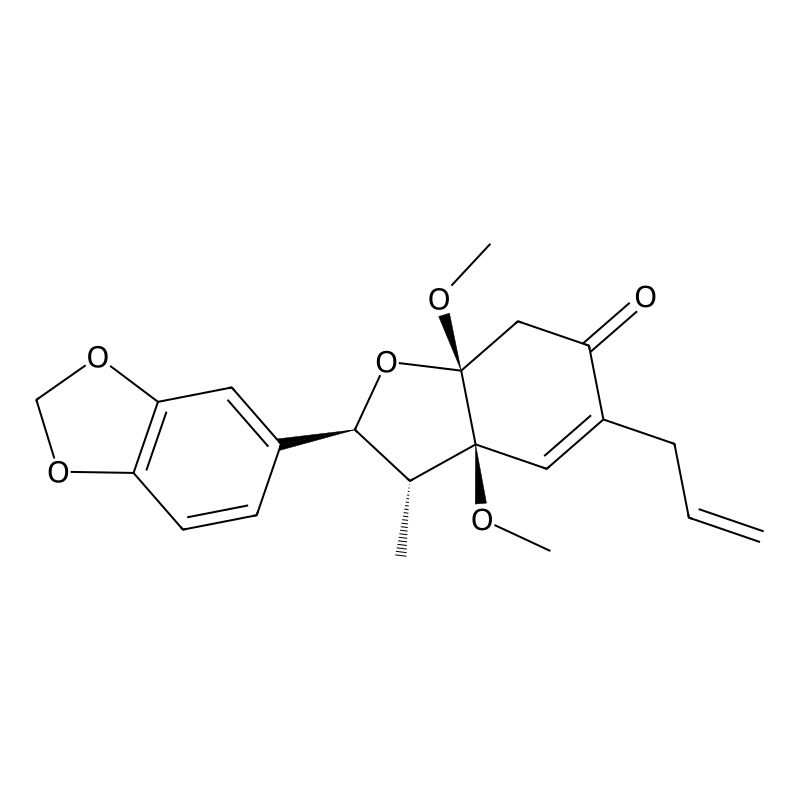

Kadsurin A (C₂₁H₂₄O₆) features a tetracyclic dibenzocyclooctadiene skeleton characterized by two benzodioxole moieties and a methyl-acetylated side chain [5]. Its stereochemical configuration includes three chiral centers at positions C-2 (S), C-3 (R), and C-3a (S), which dictate its biological activity profile [5]. The compound belongs to the 1-benzofuran-6-one subclass of lignans, sharing structural homology with schisandrin B and isolariciresinol while differing in methoxy group positioning [3] [6].

Table 2: Structural Comparison of Kadsurin A with Analogous Lignans

| Compound | Molecular Formula | Key Functional Groups | Biological Source |

|---|---|---|---|

| Kadsurin A | C₂₁H₂₄O₆ | Benzodioxole, acetyl methyl | K. longipedunculata [3] [5] |

| Schisandrin B | C₂₃H₂₈O₆ | Dibenzocyclooctadiene, methoxy | Schisandra chinensis [1] |

| Isolariciresinol | C₂₀H₂₄O₆ | Tetrahydrofuran, dihydroxy | K. coccinea [6] |

The compound’s acetyl group at C-11 enhances its lipophilicity compared to non-acylated analogues, a feature correlated with improved membrane permeability in pharmacological assays [5]. Structural analogs such as longipedunin B and kadlongilactone A, isolated from the same species, demonstrate how minor modifications to the core scaffold influence bioactivity [3].

Biosynthetic Pathways in Kadsura Plants

Kadsurin A biosynthesis follows the general phenylpropanoid pathway with specialized modifications in later stages. Transcriptomic analysis of Kadsura coccinea has identified 137 unigenes associated with lignan biosynthesis, including critical enzymes in the Kadsurin A pathway [6]:

Table 3: Key Enzymes in Kadsurin A Biosynthesis

| Enzyme Class | Gene Symbol | Function in Pathway |

|---|---|---|

| Cinnamyl alcohol dehydrogenase | CAD | Converts cinnamaldehydes to alcohols [6] |

| Hydroxycinnamoyl transferase | HCT | Mediates lignan subunit coupling [6] |

| Dirigent protein | DIR | Stereochemical control of coupling [6] |

| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Introduces methoxy groups [6] |

The pathway initiates with phenylalanine conversion to cinnamic acid via phenylalanine ammonia-lyase (PAL) [6]. Subsequent hydroxylation and methylation steps yield coniferyl alcohol, which undergoes dirigent-mediated dimerization to form pinoresinol [6]. Kadsura-specific cytochrome P450 enzymes then catalyze ring rearrangements to generate the characteristic dibenzocyclooctadiene skeleton, followed by acetylation at the C-11 position to produce Kadsurin A [3] [5].

Comparative transcriptome profiling reveals elevated expression of HCT and CCoAOMT genes in root tissues of K. longipedunculata, correlating with higher Kadsurin A accumulation [3] [6]. This tissue-specific expression pattern suggests root systems serve as primary biosynthetic sites, potentially linked to chemical defense mechanisms against soil pathogens.